
Methyl3-(oxazol-4-yl)benzoate
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Overview
Description
Methyl3-(oxazol-4-yl)benzoate is a heterocyclic compound that contains both an oxazole ring and a benzoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(oxazol-4-yl)benzoate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(oxazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Methyl3-(oxazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl3-(oxazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Benzoic acid methyl ester: A compound with a similar ester functional group but lacking the oxazole ring.
Isoxazole: A heterocyclic compound with a similar ring structure but different positioning of the nitrogen and oxygen atoms .
Uniqueness
Methyl3-(oxazol-4-yl)benzoate is unique due to the combination of the oxazole ring and the benzoic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-(1,3-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-15-7-12-10/h2-7H,1H3 |
InChI Key |
FXRDQWHOMXLBQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=COC=N2 |
Origin of Product |
United States |
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